molecular formula C14H18ClNO3 B6335486 Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride CAS No. 891-72-5

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6335486
CAS No.: 891-72-5
M. Wt: 283.75 g/mol
InChI Key: NOMYMHWUMFMDLF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C14H17NO3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 , and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The compound has been used in the synthesis of chromeno and as a building block for the syntheses of receptor agonists and antagonists . These uses suggest potential future directions in the development of new synthetic pathways and the creation of novel receptor modulators.

Mechanism of Action

Mode of Action

It is known that the compound is used as a building block for the syntheses of receptor agonists and antagonists . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular function.

Biochemical Pathways

Given its use in the synthesis of receptor agonists and antagonists , it may be involved in modulating signal transduction pathways.

Pharmacokinetics

Its solubility in many organic solvents such as ethanol, chloroform, and toluene suggests that it may have good bioavailability.

Result of Action

Its use in the synthesis of receptor agonists and antagonists suggests that it may have a role in modulating cellular responses to various signals.

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with ethyl 4-oxopyrrolidine-3-carboxylate under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMYMHWUMFMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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